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Compound of Interest

Compound Name: 5-Methylquinoxaline

Cat. No.: B1213170

Introduction

5-Methylquinoxaline (CO9H8N2) is a bicyclic heteroaromatic compound, structurally
characterized by a benzene ring fused to a pyrazine ring, with a methyl group substitution at
the C-5 position.[1][2] This compound is found in certain natural products, such as Coffea
arabica, and is utilized as a flavoring agent in the food industry.[1][2] A thorough understanding
of its spectroscopic properties is crucial for its identification, characterization, and quality
control in research and industrial applications. This guide provides a detailed overview of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 5-
Methylquinoxaline, along with the experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule. For 5-Methylquinoxaline, both *H and 3C NMR provide diagnostic signals for its
unique structure.

Data Presentation

Table 1: *H NMR Spectroscopic Data for 5-Methylquinoxaline
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment
ppm (J) Hz

Data not explicitly
found in search

results

Table 2: 13C NMR Spectroscopic Data for 5-Methylquinoxaline

Chemical Shift (8) ppm Assighment

Data not explicitly found in search results

Note: Specific, peer-reviewed chemical shift and coupling constant values were not available in
the aggregated search results. The tables are provided as a template. Data is available on
platforms like SpectraBase and ChemicalBook and can be sourced from suppliers like Sigma-
Aldrich.[1][3][4]

Experimental Protocol: NMR Spectroscopy

A general procedure for obtaining NMR spectra of quinoxaline derivatives is as follows:

o Sample Preparation: A sample of 5-Methylquinoxaline (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a standard 5 mm NMR tube.[3][5]
Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical
shifts to 0 ppm.[5]

 Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, such as a 400
MHz instrument.[5]

o Data Acquisition: For *H NMR, standard pulse sequences are used. For 13C NMR, proton-
decoupled spectra are typically acquired to simplify the spectrum to single lines for each
unique carbon atom.[6]

o Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to
generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied,
and the chemical shifts are referenced to the internal standard.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at various frequencies corresponding to molecular
vibrations.

Data Presentation

Table 3: FT-IR Spectroscopic Data for 5-Methylquinoxaline

Wavenumber (cm~—?) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch[7][8][9]

Alkyl C-H stretch (from methyl
3000-2850 Strong

group)[10]
) Aromatic C=C ring

1600-1475 Medium-Weak )

stretching[7][8][9][10]

C=N stretching of the pyrazine
~1580 Strong )

ring[11]

Aromatic C-H out-of-plane
900-675 Strong

bending[7]

Note: These are characteristic ranges for the functional groups present in 5-
Methylquinoxaline. Specific peak values can be obtained from databases like PubChem and
SpectraBase, which list spectra from sources such as Bio-Rad Laboratories and TCI
Chemicals.[1][12]

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of 5-Methylquinoxaline, which is a liquid at room temperature, can be
obtained using the following methods:[1]

o Sample Preparation (Neat): A drop of the liquid sample is placed between two salt plates
(e.g., NaCl or KBr) to create a thin film.
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o Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a drop of the
sample is placed directly onto the ATR crystal (e.g., diamond).[1] This technique requires
minimal sample preparation.

 Instrumentation: The spectrum is recorded using an FT-IR spectrometer, such as a Bruker
Tensor 27 FT-IR.[1]

o Data Acquisition: The sample is scanned with infrared radiation over a typical range of 4000-
400 cm~1. A background spectrum is recorded first and automatically subtracted from the
sample spectrum.

o Data Processing: The resulting interferogram is Fourier transformed to produce the IR
spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based
on their mass-to-charge ratio (m/z). It provides information about the molecular weight and
elemental composition of a compound, as well as its structure through fragmentation patterns.

Data Presentation

Table 4: Mass Spectrometry Data for 5-Methylquinoxaline

m/z Relative Intensity Assighment

144 High Molecular lon [M]*e[1][13]

143 Moderate [M-H]*[1]

117 Moderate [M-HCN]*e

90 High [M-HCN-HCN]** or [C7He]**[1]

Note: The fragmentation pattern is characteristic of quinoxaline derivatives, often involving the
loss of HCN from the pyrazine ring.

Experimental Protocol: Mass Spectrometry
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Electron lonization (EI) coupled with Gas Chromatography (GC) is a common method for the
analysis of volatile small molecules like 5-Methylquinoxaline.

o Sample Introduction (GC-MS): The sample is injected into a gas chromatograph, where it is
vaporized and separated from other components in a capillary column. The separated 5-
Methylquinoxaline then enters the mass spectrometer.

« lonization (Electron lonization - El): In the ion source, the gaseous molecules are bombarded
with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to
form a radical cation, known as the molecular ion [M]*=.[14] This high energy also causes the
molecular ion to fragment.

e Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their m/z ratio.

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions against their m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound like 5-Methylquinoxaline.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart of the general experimental workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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